N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom. The presence of multiple functional groups, including benzyl, ethylthio, phenyl, and triazaspiro moieties, makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
In recent years, noble-metal-involved spirocyclization of phenol derivatives containing allylic carbonates, difluorobromides or α-diazoacetamides is an efficient route to 2-azaspiro[4.5]decanes . The intramolecular radical dearomatizing spirocyclization could be accomplished under various conditions . In addition, variously functionalized 2-azaspiro[4.5] decanes were also synthesized through photo-catalyzed and metal-mediated intermolecular radical addition/spirocyclization of N-benzyl acrylamides .
These methods often require the use of extra-oxidants and metal reagents, and anisoles or phenols as activated substrates . A metal-free and oxidant-free method for the electrophilic functionalized spirocyclization of alkenes is still lacking . Based on the above progress and previous reports on electrochemical bromination of (hetero)arenes, an approach for the electrochemical electrophilic bromination/spirocyclization of N-benzyl acrylamides with 2-bromoethan-1-ol as the brominating reagent has been developed . This approach is used for the synthesis of unexplored brominated 2-azaspiro[4.5] decanes, which could react with nucleophilic reagents to form cyclohepta[c]pyrrole-1,6-diones via a debromination tandem cyclization under simple basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps. One common method includes the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides. This process uses 2-bromoethan-1-ol as the brominating reagent and involves paired electrolysis, which employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly reagents and minimizing waste, are often applied in the industrial synthesis of similar spiro compounds.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
Uniqueness
N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural characteristics, including the spirocyclic framework and the presence of an ethylsulfanyl group, suggest a diverse range of biological activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure
The molecular formula of N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is C20H24N4S. The structure can be represented as follows:
Biological Activity Overview
The biological activity of N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by targeting specific molecular pathways associated with cancer cell proliferation and survival. The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been highlighted as a promising mechanism for anticancer therapy .
Table 1: Summary of Anticancer Studies
Study | Target | Result |
---|---|---|
USP1/UAF1 complex | Inhibition leads to reduced cancer cell viability | |
Various cancer cell lines | Induces apoptosis in treated cells |
The proposed mechanism of action for N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide involves its interaction with key cellular targets:
- Inhibition of Deubiquitinases : The compound targets the USP1/UAF1 complex, which plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival and apoptosis, it promotes programmed cell death in malignant cells.
Case Studies
Several research articles have documented the biological effects of related compounds that share structural similarities with N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole-spiro compounds exhibited significant antitumor efficacy against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that spiro compounds can effectively inhibit specific enzymes involved in tumor progression. These findings suggest that N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide could similarly affect enzyme activity related to cancer metabolism .
Properties
IUPAC Name |
N-benzyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-2-29-21-20(19-11-7-4-8-12-19)25-23(26-21)13-15-27(16-14-23)22(28)24-17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOVOWNMFTXPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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